molecular formula C15H15ClN2O2 B2882574 N-[2-(5-Chloro-1-oxo-3,4-dihydroisoquinolin-2-yl)ethyl]but-2-ynamide CAS No. 2411279-14-4

N-[2-(5-Chloro-1-oxo-3,4-dihydroisoquinolin-2-yl)ethyl]but-2-ynamide

Cat. No.: B2882574
CAS No.: 2411279-14-4
M. Wt: 290.75
InChI Key: SJIUVTOPLKTDQY-UHFFFAOYSA-N
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Description

This compound is a synthetic small molecule featuring a 5-chloro-substituted 3,4-dihydroisoquinolin-1-one core linked via an ethyl group to a but-2-ynamide moiety.

Properties

IUPAC Name

N-[2-(5-chloro-1-oxo-3,4-dihydroisoquinolin-2-yl)ethyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2/c1-2-4-14(19)17-8-10-18-9-7-11-12(15(18)20)5-3-6-13(11)16/h3,5-6H,7-10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJIUVTOPLKTDQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCCN1CCC2=C(C1=O)C=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(5-Chloro-1-oxo-3,4-dihydroisoquinolin-2-yl)ethyl]but-2-ynamide typically involves multiple steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Attachment of the Ethyl Linker: The ethyl linker can be introduced via alkylation reactions using appropriate alkyl halides.

    Formation of the But-2-ynamide Group: The final step involves the coupling of the ethyl-linked isoquinoline with but-2-ynoic acid or its derivatives under amide bond-forming conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, yield, and cost-effectiveness. This may involve continuous flow chemistry techniques, automated synthesis platforms, and the use of robust catalysts to ensure high efficiency and reproducibility.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the isoquinoline moiety, potentially converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base to facilitate substitution reactions.

Major Products:

    Oxidation Products: Oxidized isoquinoline derivatives.

    Reduction Products: Alcohol derivatives of the isoquinoline core.

    Substitution Products: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Potential therapeutic agent due to its structural similarity to known bioactive isoquinoline derivatives.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The exact mechanism of action of N-[2-(5-Chloro-1-oxo-3,4-dihydroisoquinolin-2-yl)ethyl]but-2-ynamide would depend on its specific biological target. Generally, isoquinoline derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The chloro group and the but-2-ynamide moiety may enhance binding affinity and specificity to these targets, potentially modulating biological pathways involved in disease processes.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

H-Series Isoquinoline Sulfonamides

The H-Series inhibitors (e.g., H-7, H-8, H-9, and H-89) share a common isoquinoline sulfonamide core but differ in substituents and linker chemistry (Fig. 3, ). Key distinctions include:

Feature Target Compound H-Series (e.g., H-89)
Core Structure 5-Chloro-3,4-dihydroisoquinolin-1-one Isoquinoline sulfonamide
Linker Ethyl group Aminoethyl or methylaminoethyl
Functional Group But-2-ynamide Sulfonamide
Key Substituent Chloro at position 5 p-Bromocinnamyl (H-89)

For example, H-89 exhibits potent protein kinase A (PKA) inhibition, whereas the target compound’s activity remains uncharacterized but could diverge due to its distinct electronic profile .

But-2-ynamide Derivatives from Patent Literature

A 2019 patent describes a family of but-2-ynamide derivatives with structural similarities to the target compound, including substitutions on the quinoline ring and variable side chains (). Notable comparisons:

Feature Target Compound Patent Compound Example
Quinoline Substitution 5-Chloro-3,4-dihydroisoquinolin-1-one 3-Cyano-7-(tetrahydrofuran-3-yloxy)quinoline
Side Chain Ethyl linker Dimethylamino-butyl group
Halogen Presence Chloro Fluorine or bromine in other analogs

The patent highlights that halogenation (e.g., fluorine or bromine) at specific positions can enhance metabolic stability, suggesting the 5-chloro group in the target compound may confer similar advantages .

Hypothesized Structure-Activity Relationships (SAR)

  • Lipophilicity: The chloro substituent likely increases logP compared to non-halogenated analogs, favoring passive diffusion across biological membranes .
  • Electrophilic Reactivity : The but-2-ynamide’s terminal alkyne may participate in click chemistry or covalent interactions, a feature absent in sulfonamide-based H-Series compounds .
  • Steric Effects: The ethyl linker in the target compound provides shorter spacing between the isoquinoline core and the ynamide group compared to bulkier substituents in patent analogs (e.g., tetrahydrofuran-3-yloxy), which could limit off-target interactions .

Biological Activity

N-[2-(5-Chloro-1-oxo-3,4-dihydroisoquinolin-2-yl)ethyl]but-2-ynamide (CAS Number: 2411279-14-4) is a synthetic organic compound belonging to the isoquinoline derivatives class. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores its biological activity, mechanisms of action, and related research findings.

Chemical Structure and Properties

PropertyDetails
Common Name This compound
Molecular Formula C₁₅H₁₅ClN₂O₂
Molecular Weight 290.74 g/mol
CAS Number 2411279-14-4

The compound features a chloro-substituted isoquinoline moiety linked to a but-2-ynamide group, which may impart unique chemical and biological properties. The presence of the but-2-ynamide group and the specific positioning of the chloro substituent are believed to enhance its binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes, potentially modulating metabolic pathways.
  • Receptor Interaction : It could interact with receptors that play roles in signaling pathways associated with inflammation and cancer.
  • DNA Binding : The structural features allow for potential interactions with DNA, influencing gene expression related to cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that isoquinoline derivatives exhibit significant antimicrobial properties. Preliminary studies on related compounds suggest that this compound may also possess similar activities against various bacterial strains. Further investigations are necessary to confirm its efficacy and determine the spectrum of antimicrobial action.

Anticancer Potential

Isoquinoline derivatives have been explored for their anticancer properties. The compound's structural similarity to known anticancer agents suggests potential activity against cancer cell lines. Studies involving analogs have demonstrated inhibition of cell proliferation in various cancer models, indicating that this compound could serve as a lead for developing novel anticancer therapies.

Anti-inflammatory Effects

The anti-inflammatory potential of isoquinoline derivatives has been documented, with some studies reporting significant reductions in pro-inflammatory cytokine levels. This compound may exhibit similar effects by modulating immune responses and reducing inflammation in relevant models.

Case Studies and Research Findings

Several studies have investigated the biological activities of isoquinoline derivatives:

  • Study on Anticancer Activity : A study reported that a related isoquinoline derivative inhibited cell proliferation in breast cancer cell lines by inducing apoptosis through mitochondrial pathways .
  • Antimicrobial Evaluation : In vitro studies demonstrated that certain isoquinoline derivatives exhibited significant antibacterial activity against Gram-positive bacteria .
  • Anti-inflammatory Research : A study highlighted the ability of isoquinoline compounds to reduce inflammatory markers in animal models of arthritis, suggesting their potential as therapeutic agents for inflammatory diseases .

Q & A

Q. Table 1. Key NMR Assignments

Proton/Carbonδ (ppm)MultiplicityAssignment
NH7.69br sAmide
C10169.8-Carbonyl
Isopropyl CH₃1.21d (J=7.0 Hz)Aliphatic

Q. Table 2. Crystallographic Refinement Metrics

ParameterValue
Space GroupP2₁/c
R-factor<0.05
Resolution (Å)0.84
Twinning Fraction0.32 (SHELXD)

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